N-(2-chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3.C2H2O4/c20-16-5-2-1-4-15(16)12-21-19(25)14-23-9-7-22(8-10-23)13-17(24)18-6-3-11-26-18;3-1(4)2(5)6/h1-6,11H,7-10,12-14H2,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDNMVTNAJLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents attached to the piperazine-acetamide backbone:
Pharmacokinetic and Pharmacodynamic Comparisons
- P-gp Inhibition : Compound 4 (–2) shares a piperazine-acetamide core with the target compound but features a 4-bromophenylthiazol-2-yl group. It enhanced paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition, suggesting that the target compound’s 2-chlorobenzyl and furan groups may similarly modulate P-gp efflux but with distinct potency due to electronic and steric differences .
- Antimicrobial Activity : Compound 47 () demonstrated efficacy against gram-positive bacteria, attributed to its benzo[d]thiazol-5-ylsulfonyl group. The target compound lacks sulfonyl groups but includes a furan ring, which may offer alternative hydrogen-bonding interactions for microbial target engagement .
- Solubility and Salt Effects : The oxalate counterion in the target compound contrasts with free bases or other salts (e.g., hydrochloride) in analogs like BZ-IV. Oxalate salts typically enhance aqueous solubility, which could improve oral absorption compared to neutral analogs .
Substituent Impact on Bioactivity
- Chlorobenzyl vs.
- Furan-2-yl vs. Thiazole/Pyrimidine : The furan ring’s oxygen atom provides weaker hydrogen-bonding capacity than thiazole (Compound 4) or pyrimidine (10a) nitrogens, which could alter target selectivity in receptor-binding applications .
- Oxoethyl Linker : The 2-oxoethyl chain in the target compound is structurally analogous to the oxoethoxy group in 10a but may confer greater conformational flexibility compared to rigid sulfonyl linkers in Compound 47 .
Preparation Methods
Formation of the Piperazine Core
The piperazine backbone is synthesized via nucleophilic substitution between 1-piperazinecarboxylic acid derivatives and aralkyl halides. In a representative procedure, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone is prepared by reacting 2-furyl(-1-piperazinyl)methanone with 2-chlorobenzyl chloride in N,N-dimethylformamide (DMF) using lithium hydride as a base. The reaction proceeds under stirring for 4–5 hours at room temperature, with completion monitored by thin-layer chromatography (TLC). Quenching with ice-cold water precipitates the product, which is filtered and recrystallized from ethanol to yield the intermediate.
Key Reaction:
$$
\text{2-Furyl(-1-piperazinyl)methanone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{LiH, DMF}} \text{2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone}
$$
Oxalate Salt Formation
The free base is converted to its oxalate salt by dissolving in hot ethanol and adding equimolar oxalic acid dihydrate. The mixture is refluxed for 30 minutes, cooled to 4°C, and filtered to obtain the crystalline oxalate salt. The product is characterized by melting point, IR, and NMR spectroscopy.
Key Reaction:
$$
\text{Free base} + \text{HOOCCOOH·2H₂O} \xrightarrow{\text{Ethanol}} \text{N-(2-Chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate}
$$
Analytical Validation and Spectral Data
Spectroscopic Characterization
- IR (KBr, cm⁻¹): 3077 (C-H aromatic), 2878 (C-H aliphatic), 1658 (C=O), 1194 (C-O-C), 665 (C-Cl).
- ¹H NMR (500 MHz, CDCl₃): δ 7.47 (d, J=1.6 Hz, 1H, furan H-5), 7.36–7.12 (m, 4H, aromatic), 3.82 (s, 2H, CH₂CO), 2.80–2.96 (m, 8H, piperazine).
- EI-MS (m/z): 462 [M]⁺, 304 [C₁₆H₁₇ClN₂O₂]⁺, 152 [C₈H₁₀NO₂]⁺.
Purity and Yield Optimization
- Yield: 84–93% for the piperazine intermediate; 78–85% for the oxalate salt.
- Melting Point: 158–160°C (decomposition).
- HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Methodologies
Challenges and Troubleshooting
- Low Yield in Piperazine Step: Contamination by unreacted aralkyl halide is mitigated by increasing reaction time to 6 hours.
- Oxalate Hygroscopicity: Storage under desiccation (silica gel) prevents moisture absorption.
- Byproduct Formation: Column chromatography (ethyl acetate/hexane) removes dimeric impurities.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
